Sterenin A
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Overview
Description
Sterenin A is a natural product found in Stereum with data available.
Scientific Research Applications
1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Sterenin A, along with other related compounds, has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is significant in steroid hormone biosynthesis, and its inhibition by this compound has been a key focus in scientific research. Studies have detailed the isolation and characterization of this compound from basidiomycetes and its selective inhibitory activities against 11β-HSD1 (Ito-Kobayashi et al., 2008).
2. Total Synthesis and Chemical Structure
The first total synthesis of this compound has been achieved, which is a significant advancement in understanding its structure and potential applications. This synthesis process involves the regioselective introduction of a prenyl group and the construction of an isoindolinone skeleton, critical for its biological activities. Such studies are crucial in the development of synthetic routes for potential therapeutic compounds (Shinozuka et al., 2008).
3. Antifungal Activities
Stereum hirsutum, a fungus from which this compound is derived, has shown antifungal activities against Botrytis cinerea. This is important for understanding the potential of this compound as a biofungicide. The study of this compound in this context provides insights into natural antifungal agents and their possible applications in controlling fungal diseases in agriculture and other settings (Aqueveque et al., 2017).
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[7-hydroxy-2-(2-hydroxyethyl)-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3 |
InChI Key |
HVNLWMCBYLOMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CCO)O)CC=C(C)C)O)O |
Synonyms |
sterenin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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